5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This particular compound is characterized by the presence of a methoxybenzoyl group and a tetrahydrobenzodiazepinone core, which contribute to its unique chemical and pharmacological properties.
Mechanism of Action
are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. This is achieved by enhancing the effect of GABA, the major inhibitory neurotransmitter in the brain .
The pharmacokinetics of benzodiazepines vary significantly depending on the individual drug, with some (like diazepam) having long half-lives and active metabolites, and others (like triazolam) having short half-lives with no active metabolites .
The biochemical pathways affected by benzodiazepines involve the modulation of GABA_A receptors, which leads to an increase in inhibitory effects in the central nervous system .
The result of action of benzodiazepines includes a decrease in anxiety, induction of sleep, relaxation of muscles, and prevention of seizures .
The action environment can be influenced by various factors such as the individual’s metabolism, the presence of other drugs, and the individual’s tolerance to benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(4-hydroxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.
Reduction: Formation of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ol.
Substitution: Formation of various substituted benzodiazepines depending on the substituent introduced.
Scientific Research Applications
5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxybenzoyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural variation can influence its binding affinity to GABA receptors and its overall therapeutic profile.
Properties
IUPAC Name |
5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJGLEDZBFQZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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